Palmitic acid-d2-4

Description

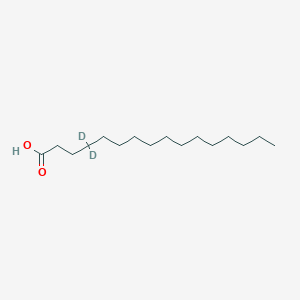

Structure

3D Structure

Properties

IUPAC Name |

4,4-dideuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-KLTYLHELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Palmitic Acid-d2-4

Introduction

Deuterated fatty acids are invaluable tools in biomedical research and drug development, serving as internal standards for mass spectrometry-based quantification, tracers for metabolic studies, and probes for investigating enzyme mechanisms. This compound, specifically labeled with two deuterium atoms at the C-4 position, is a useful internal standard for the analysis of palmitic acid and related lipids. This technical guide provides a detailed, plausible synthetic route for this compound, complete with experimental protocols, quantitative data, and a workflow diagram. The proposed synthesis is based on established organic chemistry principles for site-specific deuteration of long-chain fatty acids.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from a suitable precursor. A logical approach involves the introduction of a ketone at the C-4 position of a protected palmitic acid derivative, followed by a deuterated reduction sequence.

Experimental Protocols

Step 1: Esterification of 3-oxopalmitic acid

The synthesis commences with the protection of the carboxylic acid of 3-oxopalmitic acid as a methyl ester. This prevents interference of the acidic proton in subsequent steps.

-

Reaction: 3-oxopalmitic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 3-oxopalmitate.

Step 2: Introduction of the C-4 Carbon

A Grignard reaction with methylmagnesium bromide on the ketone at C-3, followed by oxidation, will be used to introduce the fourth carbon and subsequently form a ketone at the C-4 position.

-

Reaction: Methyl 3-oxopalmitate is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. A solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred at 0°C for 1 hour and then at room temperature for 2 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude tertiary alcohol is then oxidized using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM) to yield methyl 4-oxopalmitate.

Step 3: Deuteration of Methyl 4-oxopalmitate

The key deuteration step is achieved by the reduction of the ketone at C-4. A Wolff-Kishner reduction using deuterated reagents is a suitable method.

-

Reaction: Methyl 4-oxopalmitate is mixed with hydrazine hydrate-d4 and heated. Then, a strong base like potassium tert-butoxide in deuterated dimethyl sulfoxide (DMSO-d6) is added, and the mixture is heated to a higher temperature to facilitate the reduction and deuteration.

-

Work-up: After cooling, the reaction mixture is acidified with DCl in D2O and extracted with hexane. The organic layer is washed with D2O, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4,4-d2-palmitate.

Step 4: Hydrolysis of the Methyl Ester

The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.

-

Reaction: Methyl 4,4-d2-palmitate is dissolved in a mixture of methanol and water, and lithium hydroxide is added. The mixture is stirred at room temperature overnight.

-

Work-up: The methanol is removed under reduced pressure, and the aqueous residue is acidified with hydrochloric acid. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |

| 1 | Methyl 3-oxopalmitate | 10.0 | 10.2 | 97 | >98 |

| 2 | Methyl 4-oxopalmitate | 10.2 | 9.8 | 92 | >95 |

| 3 | Methyl 4,4-d2-palmitate | 9.8 | 9.1 | 93 | >98 |

| 4 | This compound | 9.1 | 8.2 | 95 | >99 |

Table 2: Analytical Data for this compound

| Analysis | Result |

| Appearance | White solid |

| Molecular Formula | C16H30D2O2 |

| Molecular Weight | 258.46 g/mol |

| Isotopic Purity (D) | >98% |

| ¹H NMR | Consistent with structure, absence of signal for C-4 protons |

| ¹³C NMR | Consistent with structure, triplet for C-4 due to C-D coupling |

| Mass Spectrometry (ESI-) | m/z = 257.4 [M-H]⁻ |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Disclaimer: This document provides a proposed synthetic route for this compound for research and informational purposes only. The experimental procedures described should be carried out by trained chemists in a properly equipped laboratory, with all necessary safety precautions in place. The yields and purity data are representative and may vary.

An In-depth Technical Guide to Deuterated Palmitic Acid in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid (C16:0) is the most common saturated fatty acid in the human body, playing a central role in energy storage, cellular membrane structure, and signaling pathways.[1] Its metabolism is intricately linked to various physiological and pathological states, including metabolic syndrome, cardiovascular disease, and cancer.[2][3] Deuterated palmitic acid, a stable isotope-labeled analog, has emerged as a powerful tool for tracing the metabolic fate of palmitic acid in living systems without the safety concerns associated with radioisotopes. This guide provides a comprehensive overview of the applications of deuterated palmitic acid in metabolic research, complete with experimental protocols, quantitative data, and visualizations of key metabolic and signaling pathways.

Core Metabolic Pathways of Palmitic Acid

Palmitic acid metabolism primarily involves two key processes: de novo lipogenesis (synthesis) and β-oxidation (degradation).

De novo lipogenesis is the process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates.[1] This pathway is particularly active in the liver and adipose tissue. The end product of the fatty acid synthase (FAS) complex is palmitic acid, which can then be elongated or desaturated to form other fatty acids.[4][5]

β-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP.[6]

Below is a diagram illustrating the central role of palmitic acid in these pathways.

Experimental Applications and Protocols

Deuterated palmitic acid (commonly d31-palmitic acid) is a versatile tracer for a variety of metabolic studies.

Metabolic Labeling and Flux Analysis

Metabolic labeling with deuterated palmitic acid allows researchers to trace its incorporation into various lipid species and determine the kinetics of fatty acid metabolism.

Experimental Workflow:

Detailed Protocol: Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture media.

-

Labeling Medium Preparation: Prepare a stock solution of d31-palmitic acid complexed to fatty acid-free bovine serum albumin (BSA). A typical molar ratio is 5:1 (palmitate:BSA). The final concentration of d31-palmitic acid in the labeling medium can range from 50 to 200 µM, depending on the cell type and experimental goals.

-

Labeling (Pulse): Remove the standard culture medium and wash the cells with warm phosphate-buffered saline (PBS). Add the d31-palmitic acid labeling medium and incubate for a specific period (e.g., 1, 4, 8, or 24 hours).

-

Chase (Optional): To study the turnover of labeled lipids, remove the labeling medium, wash the cells with PBS, and add a "chase" medium containing unlabeled palmitic acid at a similar concentration. Collect samples at various time points during the chase.

-

Sample Collection: At the end of the labeling or chase period, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

-

Lipid Extraction: Extract total lipids from the cell pellet using a method such as the Folch or Bligh-Dyer procedure.

-

Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids, convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by transesterification.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to separate and quantify the different fatty acid species, including the deuterated palmitic acid.

Deuterium Metabolic Imaging (DMI)

DMI is a non-invasive imaging technique that allows for the visualization and quantification of the uptake and metabolism of deuterium-labeled substrates in vivo.[3]

Experimental Protocol: DMI in a Rodent Model [3]

-

Animal Model: Utilize a relevant animal model, such as rats on a standard or high-fat diet.

-

d31-Palmitic Acid Administration: Prepare a solution of d31-palmitic acid complexed with BSA. Administer a bolus injection of the solution (e.g., 0.01 g/kg body weight) intraperitoneally.[7]

-

DMI Data Acquisition: Perform DMI using a high-field MRI scanner equipped for deuterium imaging. Acquire data at multiple time points post-injection to track the dynamic changes in deuterated palmitic acid and its metabolites in the organ of interest (e.g., the liver).

-

Data Analysis: Process the acquired spectra to quantify the concentration of deuterated species over time. The area under the curve (AUC) can be calculated to represent the total uptake and retention of the labeled substrate.[7]

Quantitative Data Presentation

The following tables summarize quantitative data from studies using deuterated palmitic acid.

Table 1: Intrahepatic Uptake of d31-Palmitic Acid in Rats [7]

| Diet Group | AUC (mM·minutes) |

| Standard Diet (SD) | 33.3 ± 10.5 |

| High-Fat Diet (HFD) | 57.4 ± 17.0 |

Data are presented as mean ± standard deviation.

Table 2: Comparison of d31-Palmitic Acid and [1-¹³C]Palmitic Acid for Measuring Fatty Acid Oxidation [8]

| Tracer | Cumulative Recovery at 9 hours (%) |

| d31-Palmitic Acid | 10.6 ± 3 |

| [1-¹³C]Palmitic Acid (acetate-corrected) | 5.6 ± 2 (corrected value similar to d31-palmitate) |

Data are presented as mean ± standard deviation.

Table 3: Incorporation of Labeled Palmitic Acid into Cellular Lipids in Caco-2 Cells [9]

| Lipid Class | Incorporation of [1-¹⁴C]Palmitic Acid (% of total incorporation) |

| Phosphatidic Acid | 14.8 |

| Diacylglycerol | 12.5 |

| Triglycerides | 18 ± 3 (secreted) |

Note: This study used radiolabeled palmitic acid, but the principles of differential incorporation into lipid classes are relevant for studies with deuterated palmitic acid.

Signaling Pathways Involving Palmitic Acid

Elevated levels of palmitic acid can act as a signaling molecule, often initiating pathways that contribute to metabolic diseases.

Palmitic Acid-Induced TLR4 Signaling and Inflammation

Palmitic acid can activate Toll-like receptor 4 (TLR4), a key receptor in the innate immune system, leading to a pro-inflammatory response.[10][11] This is a critical mechanism by which excess saturated fatty acids can contribute to chronic inflammation in metabolic diseases.

Palmitic Acid and Insulin Resistance

Palmitic acid can induce insulin resistance by interfering with the insulin signaling cascade.[12][13] This can occur through the activation of protein kinase C (PKC) and subsequent inhibitory phosphorylation of insulin receptor substrate-1 (IRS-1).[13]

Palmitic Acid and mTOR Signaling

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Palmitic acid can activate mTOR signaling, which has implications for both normal physiology and diseases like cancer.[14]

Applications in Drug Development

Deuterated palmitic acid is a valuable tool for assessing the efficacy and mechanism of action of drugs targeting fatty acid metabolism.

Experimental Workflow for Drug Screening:

By using this workflow, researchers can determine if a drug candidate alters fatty acid oxidation, esterification into triglycerides, or incorporation into other lipid classes. For example, a study could treat cells with a fatty acid synthase inhibitor and then use d31-palmitic acid to confirm that the subsequent decrease in lipid synthesis can be rescued by providing an exogenous source of the fatty acid.[15]

Conclusion

Deuterated palmitic acid is an indispensable tool in modern metabolic research. Its use in metabolic labeling, flux analysis, and in vivo imaging provides detailed insights into the complex roles of palmitic acid in health and disease. For researchers and drug development professionals, understanding and applying the methodologies outlined in this guide can accelerate the discovery of novel therapeutic strategies for a wide range of metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of inhibitors of fatty acid oxidation in rat myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palmitic acid and linoleic acid metabolism in Caco-2 cells: different triglyceride synthesis and lipoprotein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of in vivo-in vitro labeling techniques to study phospholipid fatty acid turnover and fatty acid esterification into triglycerides in adipose tissue of aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Principle of Stable Isotope Labeling with Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Stable Isotope Labeling with Fatty Acids

Stable isotope labeling with fatty acids is a powerful technique used to trace the metabolic fate of fatty acids in biological systems.[] The fundamental principle involves the introduction of fatty acids enriched with heavy isotopes, such as carbon-13 (¹³C) or deuterium (²H), into cells, tissues, or whole organisms.[][2] These labeled fatty acids are metabolically processed alongside their naturally abundant (light) counterparts.[3] Because the heavy isotopes do not significantly alter the chemical properties of the fatty acids, they participate in biochemical reactions in an identical manner.[3] Using mass spectrometry, researchers can distinguish between the labeled and unlabeled fatty acids and their downstream metabolites based on the mass difference imparted by the heavy isotopes.[][4] This allows for the quantitative analysis of dynamic processes such as fatty acid uptake, synthesis, oxidation, and incorporation into complex lipids.[3][4]

The choice of isotope and the position of the label within the fatty acid molecule are critical for addressing specific biological questions. For instance, uniformly ¹³C-labeled fatty acids can be used to trace the entire carbon backbone through various metabolic pathways.[5] In contrast, labeling at specific positions can provide insights into specific enzymatic reactions like desaturation and elongation.[3] Deuterium-labeled fatty acids are also commonly used, although care must be taken to account for potential kinetic isotope effects and the loss of deuterium during certain reactions.[2]

By tracking the incorporation and transformation of these stable isotope tracers, researchers can gain valuable insights into lipid metabolism in both healthy and diseased states, aiding in the discovery and development of new therapeutic agents.[][6]

Key Metabolic Pathways Amenable to Stable Isotope Tracing

Stable isotope-labeled fatty acids can be used to investigate several key metabolic pathways:

-

De Novo Lipogenesis (DNL): The synthesis of fatty acids from non-lipid precursors, such as glucose or glutamine.[7][8] By providing a labeled precursor like ¹³C-glucose, the incorporation of ¹³C into newly synthesized fatty acids can be quantified, providing a measure of the DNL rate.[9]

-

Fatty Acid Uptake and Esterification: Labeled fatty acids supplied exogenously can be traced as they are taken up by cells and incorporated into complex lipids like triglycerides (for energy storage) and phospholipids (for membrane synthesis).[7][10]

-

Fatty Acid Oxidation (β-oxidation): The catabolic process where fatty acids are broken down to produce energy.[8][11] By administering a labeled fatty acid, the rate of its oxidation can be determined by measuring the appearance of the label in downstream metabolites like acetyl-CoA or in expired CO₂.[3]

-

Lipolysis: The breakdown of stored triglycerides into free fatty acids and glycerol.[12] Tracing the release of labeled fatty acids from pre-labeled adipocytes allows for the measurement of lipolysis rates.[12]

-

Fatty Acid Desaturation and Elongation: The modification of fatty acids to produce a variety of species with different chain lengths and degrees of saturation.[4] Labeled fatty acids can be used to follow their conversion into other fatty acid species.[5]

Experimental Workflows and Methodologies

The successful application of stable isotope labeling with fatty acids relies on carefully designed experiments and robust analytical techniques.

General Experimental Workflow

A typical workflow for a stable isotope labeling experiment with fatty acids involves several key steps:

-

Tracer Selection and Administration: Choosing the appropriate stable isotope-labeled fatty acid based on the biological question.[13] The tracer can be administered in vitro to cell cultures or in vivo via intravenous infusion or oral gavage.[3][14]

-

Sample Collection: Harvesting biological samples (cells, tissues, plasma, etc.) at specific time points after tracer administration.[15]

-

Lipid Extraction: Isolating the lipid fraction from the collected samples using established methods like the Folch or Bligh-Dyer extraction.

-

Sample Preparation for Mass Spectrometry: Derivatizing the fatty acids to improve their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) or preparing them for direct analysis by liquid chromatography-mass spectrometry (LC-MS).[4][16]

-

Mass Spectrometry Analysis: Separating and detecting the labeled and unlabeled fatty acids and their metabolites.[2]

-

Data Analysis: Calculating isotopic enrichment and metabolic flux rates from the mass spectrometry data.[4]

Below is a diagram illustrating a general experimental workflow.

Caption: A generalized workflow for stable isotope tracing of fatty acid metabolism.

Detailed Experimental Protocols

Protocol 1: In Vitro Stable Isotope Labeling of Fatty Acid Uptake and Metabolism in Cultured Cells

This protocol outlines the steps for tracing the uptake and incorporation of a stable isotope-labeled fatty acid into cellular lipids in a cell culture system.

Materials:

-

Adherent mammalian cell line

-

Complete cell culture medium

-

Stable isotope-labeled fatty acid (e.g., ¹³C₁₆-Palmitic acid) complexed to bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards for mass spectrometry

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to the desired confluency in complete culture medium.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the ¹³C-labeled fatty acid-BSA complex to a final concentration typically in the range of 10-100 µM.

-

Labeling: Remove the culture medium from the cells, wash once with PBS, and then add the labeling medium.

-

Incubation: Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

-

Harvesting: At each time point, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated labeled fatty acid.

-

Lipid Extraction: Add an appropriate volume of a single-phase extraction solvent (e.g., methanol) to the cells, scrape the cells, and transfer the lysate to a glass tube. Add chloroform and water to induce phase separation and collect the lower organic phase containing the lipids.

-

Sample Preparation for MS: Dry the lipid extract under a stream of nitrogen. For GC-MS analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs). For LC-MS, reconstitute the lipid extract in an appropriate solvent.

-

Mass Spectrometry: Analyze the samples by GC-MS or LC-MS to determine the isotopic enrichment in the fatty acid pool and in various lipid classes.

Protocol 2: In Vivo Tracing of Fatty Acid Metabolism

This protocol provides a general outline for an in vivo study using intravenous infusion of a stable isotope-labeled fatty acid.

Materials:

-

Animal model (e.g., mouse, rat)

-

Sterile stable isotope-labeled fatty acid solution (e.g., [1-¹³C]Palmitate) complexed to albumin for infusion

-

Infusion pump and catheters

-

Blood collection supplies

-

Tissue collection tools

Procedure:

-

Animal Preparation: Acclimatize the animals and, if necessary, surgically implant catheters for infusion and blood sampling.

-

Tracer Infusion: Begin a continuous intravenous infusion of the labeled fatty acid tracer at a constant rate.[12] A priming dose may be administered to reach steady-state enrichment more quickly.[12]

-

Blood and Breath Sampling: Collect blood samples at baseline and at regular intervals during the infusion.[12][15] If measuring fatty acid oxidation, collect expired air samples to analyze for labeled CO₂.[12]

-

Tissue Collection: At the end of the infusion period, euthanize the animal and collect tissues of interest (e.g., liver, adipose tissue, muscle).

-

Sample Processing: Separate plasma from blood samples. Homogenize tissues for lipid extraction.

-

Lipid Extraction and Analysis: Follow the procedures for lipid extraction, sample preparation, and mass spectrometry analysis as described in the in vitro protocol.

Data Presentation and Analysis

Quantitative data from stable isotope labeling experiments are crucial for understanding the dynamics of fatty acid metabolism.

Quantitative Data Summary

| Parameter | Typical Value/Range | Application | Reference |

| In Vitro Labeled Fatty Acid Concentration | 10 - 100 µM | Cell culture experiments | - |

| In Vivo Tracer Infusion Rate (Glycerol) | 0.10 µmol/kg/min | Measurement of lipolysis | [12] |

| In Vivo Tracer Infusion Rate (Fatty Acid) | Varies based on tracer and study goals | Measurement of fatty acid flux and oxidation | [12] |

| In Vivo Priming Dose (Glycerol) | 1.5 µmol/kg/min | To achieve steady-state quickly | [12] |

| In Vivo Labeled Oleic Acid Administration | 150 mg/kg | Tracing lipid disposition in mice | [6][15] |

Calculation of Metabolic Flux

The rate of appearance (Ra) of a substrate, which at steady state equals the rate of disappearance (turnover rate), can be calculated using the following formula[12]:

Ra (µmol/kg/min) = (Ei / Ep - 1) x I

Where:

-

Ei is the isotopic enrichment of the infusate (atom percent excess, APE)

-

Ep is the isotopic enrichment of the substrate in plasma at steady state (APE)

-

I is the infusion rate (µmol/kg/min)

The rate of fatty acid oxidation can be determined by measuring the enrichment of labeled CO₂ in expired air.[12]

Signaling Pathway and Metabolic Diagrams

Visualizing the complex interplay of metabolic pathways is essential for understanding the data from stable isotope labeling experiments.

De Novo Lipogenesis Pathway

This diagram illustrates the synthesis of fatty acids from glucose.

Caption: Simplified pathway of de novo fatty acid synthesis from glucose.

Fatty Acid β-Oxidation Pathway

This diagram shows the breakdown of fatty acids in the mitochondria.

Caption: Overview of the fatty acid β-oxidation pathway for energy production.

Conclusion

Stable isotope labeling with fatty acids is an indispensable tool in metabolic research and drug development. It provides a dynamic and quantitative view of fatty acid metabolism that is unattainable with static measurements of metabolite concentrations. By carefully designing experiments and utilizing advanced mass spectrometry techniques, researchers can elucidate the complex regulation of lipid metabolism and identify novel targets for therapeutic intervention in a wide range of diseases.

References

- 2. mdpi.com [mdpi.com]

- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 7. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 8. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. ckisotopes.com [ckisotopes.com]

- 11. Fatty Acid Metabolism - USMLE Strike | 100% Best Explanation [usmlestrike.com]

- 12. metsol.com [metsol.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. eurisotop.com [eurisotop.com]

- 16. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Palmitic Acid in Cellular Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitic acid (PA), a 16-carbon saturated fatty acid, is the most abundant saturated fatty acid in the human body and a significant component of the Western diet.[1] Beyond its fundamental roles in energy storage and membrane structure, PA acts as a critical signaling molecule, profoundly influencing a myriad of cellular processes.[1] This technical guide provides a comprehensive overview of the multifaceted physiological roles of palmitic acid in cells. It delves into its involvement in key cellular signaling pathways, including those governing insulin resistance, inflammation, endoplasmic reticulum stress, and apoptosis. This document also presents detailed experimental protocols for studying the effects of PA and summarizes quantitative data to facilitate a deeper understanding of its dose- and time-dependent effects on cellular function. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the cellular mechanisms of metabolic diseases and exploring novel therapeutic strategies.

Introduction

Palmitic acid is a ubiquitous saturated fatty acid that can be sourced from the diet or synthesized endogenously.[1] It is a fundamental component of cellular membranes, contributing to their structural integrity and fluidity.[2] As a major substrate for energy metabolism, PA is utilized in mitochondrial β-oxidation to generate ATP.[3] However, cellular levels of palmitic acid are tightly regulated, and an excess can lead to cellular dysfunction, a state often referred to as lipotoxicity.[4] This guide explores the dual nature of palmitic acid, highlighting its essential physiological functions and its role in the pathophysiology of various diseases when present in excess.

Core Physiological Roles of Palmitic Acid

Cellular Signaling

Palmitic acid is a potent signaling molecule that can modulate a variety of intracellular pathways, often in a dose-dependent manner.

Elevated levels of palmitic acid are strongly associated with the development of insulin resistance, a hallmark of type 2 diabetes. PA can impair insulin signaling through several mechanisms:

-

Activation of Protein Kinase C (PKC): Excess PA leads to an increase in diacylglycerol (DAG), which in turn activates PKC isoforms. Activated PKC can phosphorylate the insulin receptor substrate-1 (IRS-1) on serine residues, which inhibits its normal tyrosine phosphorylation and downstream signaling.[1]

-

Inhibition of the PI3K/AKT Pathway: The serine phosphorylation of IRS-1 prevents the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector, protein kinase B (AKT), a central node in the insulin signaling cascade responsible for glucose uptake.[1]

-

Endoplasmic Reticulum (ER) Stress: Palmitic acid can induce ER stress, which in turn can activate stress-related kinases that inhibit insulin signaling.

-

Inflammation: PA can trigger inflammatory pathways that interfere with insulin action.

Palmitic acid can act as a pro-inflammatory molecule, primarily through the activation of Toll-like receptor 4 (TLR4). This initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

An excess of saturated fatty acids like palmitic acid can disrupt the protein folding capacity of the endoplasmic reticulum, leading to ER stress. This activates the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis. Key mediators of the UPR include PERK, IRE1α, and ATF6. Chronic ER stress, however, can lead to apoptosis.[6][7]

Prolonged exposure to high concentrations of palmitic acid can induce programmed cell death, or apoptosis, in various cell types. This lipoapoptosis can be triggered through multiple mechanisms, including:

-

ER Stress: As mentioned, chronic ER stress can activate pro-apoptotic pathways.

-

Mitochondrial Dysfunction: Palmitic acid can lead to mitochondrial dysfunction, characterized by increased production of reactive oxygen species (ROS), altered mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[8]

-

Activation of Pro-apoptotic Proteins: Palmitic acid can modulate the expression and activity of key apoptosis-regulating proteins, such as those from the Bcl-2 family and caspases.[2] It has also been shown to activate the p53 tumor suppressor protein.[9]

Membrane Structure and Function

Palmitic acid is a crucial component of phospholipids and sphingolipids, which are the building blocks of cellular membranes.[3] The incorporation of saturated fatty acids like palmitic acid influences the fluidity and rigidity of the membrane, which in turn affects the function of membrane-embedded proteins such as receptors and transporters.

Energy Metabolism

As a long-chain fatty acid, palmitic acid is a major substrate for mitochondrial β-oxidation, a metabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[3]

Protein Palmitoylation

Protein palmitoylation is a reversible post-translational modification where palmitic acid is covalently attached to cysteine residues of proteins.[10] This modification increases the hydrophobicity of the protein, influencing its localization, stability, and interaction with other proteins. Palmitoylation plays a critical role in regulating the function of a wide array of proteins, including signaling molecules and receptors.[10][11]

Quantitative Data on the Effects of Palmitic Acid

The cellular effects of palmitic acid are highly dependent on its concentration and the duration of exposure. The following tables summarize some of the quantitative data reported in the literature.

| Cell Type | Palmitic Acid Concentration (µM) | Exposure Time (hours) | Effect | Magnitude of Effect |

| Rat Tendon-Derived Cells | 10 µg/ml (~39 µM) | 24 | Decrease in cell viability | 15% reduction |

| Rat Tendon-Derived Cells | 10 µg/ml (~39 µM) | 48 | Decrease in cell viability | 60% reduction |

| TM4 Sertoli Cells | 100-800 | 12 | Decrease in cell viability | Dose-dependent decline |

| Saos-2 Cells | 100-800 | 24 | Decrease in cell viability | Dose-dependent decline (IC50 ~200 µM) |

| H9c2 Cardiomyoblasts | 60-750 | 4 | Increase in metabolic activity | Dose-dependent increase |

| H9c2 Cardiomyoblasts | 250-1000 | 24 | Decrease in metabolic activity | Dose-dependent decrease |

| Porcine Oocytes | 500 | 44 | Decrease in nuclear maturation | Significant reduction |

| Porcine Oocytes | 500 | 44 | Increase in ROS content | Significant increase |

| Porcine Oocytes | 500 | 44 | Decrease in ATP content | Significant decrease |

| HEK293 Cells | 250 | 8 | Increase in RGS2 expression | ~3-fold increase |

| HEK293 Cells | 250 | 8 | Decrease in SERCA2 expression | ~0.7-fold decrease |

Table 1: Effects of Palmitic Acid on Cell Viability, Metabolism, and Protein Expression.

| Cell Line | Palmitic Acid Concentration (µM) | Exposure Time (hours) | Effect | Magnitude of Effect |

| HCT116 p53-/- | 500 | 48 | Apoptosis (Sub-G1 population) | ~31.1% |

| HCT116 p53+/+ | 500 | 48 | Apoptosis (Sub-G1 population) | ~15.5% |

| Saos-2 Cells | 100-800 | 24 | Apoptosis | Dose-dependent increase |

| INS-1 Cells | 250 | 48 | Apoptosis | Significant increase |

Table 2: Pro-apoptotic Effects of Palmitic Acid.

Signaling Pathways and Experimental Workflows

Palmitic Acid-Induced Insulin Resistance

Caption: Palmitic acid-induced insulin resistance pathway.

Palmitic Acid-Induced Inflammation

Caption: Palmitic acid-induced inflammatory signaling.

Palmitic Acid-Induced ER Stress and Apoptosis

Caption: ER stress-mediated apoptosis by palmitic acid.

Experimental Protocols

Preparation of Palmitic Acid-BSA Conjugate for Cell Culture

Objective: To prepare a stock solution of palmitic acid complexed with bovine serum albumin (BSA) for treating cultured cells.

Materials:

-

Palmitic acid (powder)

-

Sodium hydroxide (NaOH) solution (0.01 N)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Sterile water

-

Sterile filters (0.22 µm)

Procedure:

-

Prepare a stock solution of palmitic acid by dissolving it in 0.01 N NaOH with heating (e.g., 30 minutes at 70°C).

-

Prepare a sterile solution of fatty acid-free BSA (e.g., 5-10%) in PBS or serum-free cell culture medium.

-

Warm the BSA solution to 37°C.

-

Add the palmitic acid solution dropwise to the warm BSA solution while stirring continuously to allow for complex formation.

-

Incubate the mixture for at least 30 minutes at 37°C with constant agitation.

-

Sterile-filter the final PA-BSA solution.

-

The final concentration of the PA-BSA stock solution can be used to treat cells at the desired final concentrations. A BSA-only solution should be used as a vehicle control.

Assessment of Cell Viability (MTT Assay)

Objective: To quantify the effect of palmitic acid on cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

Palmitic acid-BSA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of palmitic acid-BSA and a BSA vehicle control for the desired time period.

-

After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

Quantification of Apoptosis (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following palmitic acid treatment.

Materials:

-

Cells cultured in 6-well plates

-

Palmitic acid-BSA solution

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with palmitic acid-BSA as described above.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Measurement of Insulin-Stimulated Glucose Uptake

Objective: To assess insulin resistance by measuring glucose uptake in cells treated with palmitic acid.

Materials:

-

Differentiated myotubes or adipocytes

-

Palmitic acid-BSA solution

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Treat differentiated cells with palmitic acid-BSA for the desired time (e.g., 16-24 hours).

-

Wash the cells and incubate in KRH buffer.

-

Stimulate the cells with or without insulin for a defined period (e.g., 30 minutes).

-

Add 2-deoxy-D-[³H]glucose and incubate for a short period (e.g., 5-10 minutes).

-

Stop the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells and measure the radioactivity by scintillation counting.

-

Normalize the glucose uptake to the total protein content in each sample. Insulin resistance is indicated by a blunted insulin-stimulated glucose uptake in PA-treated cells compared to control cells.

Assessment of ER Stress (qPCR and Western Blot)

Objective: To measure the expression of ER stress markers in response to palmitic acid.

Materials:

-

Cells treated with palmitic acid-BSA

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for ER stress genes (e.g., GRP78, CHOP, ATF4)

-

Lysis buffer for protein extraction

-

Antibodies against ER stress proteins

-

Western blotting reagents and equipment

Procedure (qPCR):

-

Extract total RNA from treated and control cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

Procedure (Western Blot):

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against ER stress markers (e.g., p-PERK, GRP78, CHOP) followed by HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

Measurement of Inflammatory Cytokine Production (ELISA)

Objective: To quantify the secretion of pro-inflammatory cytokines from cells treated with palmitic acid.

Materials:

-

Macrophages or other immune cells

-

Palmitic acid-BSA solution

-

Cell culture supernatant

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

Procedure:

-

Treat cells with palmitic acid-BSA for a specified time.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for each cytokine.

-

Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Conclusion

Palmitic acid plays a central and complex role in cellular physiology. While it is indispensable for energy metabolism, membrane structure, and protein function, its overabundance is a key driver of cellular dysfunction and contributes to the pathogenesis of metabolic diseases. The signaling pathways and cellular processes affected by palmitic acid are intricate and interconnected, highlighting the importance of maintaining fatty acid homeostasis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the multifaceted roles of palmitic acid and to explore therapeutic strategies aimed at mitigating its lipotoxic effects. A thorough understanding of the cellular and molecular mechanisms governed by palmitic acid is crucial for the development of novel treatments for a range of metabolic disorders.

References

- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resveratrol Enhances Palmitate-Induced ER Stress and Apoptosis in Cancer Cells | PLOS One [journals.plos.org]

- 5. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Protein Palmitoylation: Functions, Methods & Disease Links - Creative Proteomics [creative-proteomics.com]

- 11. Assays of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Lipid Dynamics: A Technical Guide to the Applications of Palmitic Acid-d2 in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling has emerged as an indispensable tool in lipidomics, transforming our understanding of lipid metabolism from static snapshots to dynamic pathways. Among the various isotopic tracers, deuterium-labeled palmitic acid (Palmitic acid-d2) has proven to be a versatile and powerful probe for elucidating the complexities of fatty acid metabolism. This in-depth technical guide explores the core applications of Palmitic acid-d2 in lipidomics, providing researchers, scientists, and drug development professionals with a comprehensive resource for its effective implementation. We delve into its utility as an internal standard for precise quantification, its role in tracing de novo fatty acid synthesis and metabolic flux, and its application in measuring fatty acid turnover and oxidation. This guide provides detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the integration of Palmitic acid-d2 into advanced lipidomics research.

Introduction: The Role of Stable Isotopes in Modern Lipidomics

Lipidomics, the large-scale study of lipids, provides critical insights into cellular physiology and pathology.[1][2] However, conventional lipidomics often captures a static profile of lipid abundance at a single point in time. Stable isotope labeling techniques have revolutionized the field by enabling the direct measurement of the biosynthesis, remodeling, and degradation of lipids, offering a dynamic view of lipid metabolism.[2][3][4] Deuterium-labeled compounds, such as Palmitic acid-d2, are biochemically indistinguishable from their endogenous counterparts, allowing them to be used as tracers in biological systems.[5] Their incorporation into various lipid species can be accurately monitored and quantified using mass spectrometry (MS), providing invaluable data on metabolic rates and pathway activities.[2][3]

Core Applications of Palmitic Acid-d2 in Lipidomics

Palmitic acid-d2 serves several critical functions in lipidomics research, primarily as a robust internal standard and a metabolic tracer.

Palmitic Acid-d2 as an Internal Standard for Accurate Quantification

In mass spectrometry-based lipidomics, precise and accurate quantification of analytes is paramount. Deuterium-labeled internal standards are the gold standard for correcting for variability in sample extraction, processing, and instrument response.[6] Palmitic acid-d2 is an ideal internal standard for the quantification of endogenous palmitic acid.

Key Advantages:

-

Chemical Similarity: Palmitic acid-d2 is chemically identical to endogenous palmitic acid, ensuring it behaves similarly during extraction and ionization.

-

Mass Difference: The mass difference between the deuterated standard and the endogenous analyte allows for their distinct detection by the mass spectrometer.

-

Correction for Matrix Effects: It effectively compensates for ion suppression or enhancement caused by the complex biological matrix.

Table 1: Typical Parameters for Palmitic Acid-d2 as an Internal Standard

| Parameter | Typical Value/Range | Notes |

| Internal Standard Concentration | 25 ng per sample | Amount may need optimization based on sample type and expected analyte concentration.[7] |

| Sample Types | Plasma, cells, tissues, media | Versatile for various biological matrices.[7] |

| Analytical Technique | GC-MS, LC-MS/MS | Choice depends on the specific experimental goals and available instrumentation. |

| Derivatization (for GC-MS) | Pentafluorobenzyl (PFB) esters | Enhances volatility and ionization efficiency for GC-MS analysis.[7] |

| Quantification Method | Ratio of unlabeled to labeled analyte | The ratio is used to construct a standard curve for absolute quantification.[7] |

Tracing De Novo Fatty Acid Synthesis and Metabolic Flux

A cornerstone application of Palmitic acid-d2 is in metabolic flux analysis (MFA), particularly for measuring the rate of de novo lipogenesis (DNL).[8][9] By introducing a labeled precursor, researchers can trace its incorporation into newly synthesized fatty acids and complex lipids. This provides a direct measure of the synthetic pathway's activity under various physiological or pathological conditions.[10][11]

Experimental Workflow:

-

Label Administration: Introduce a deuterium-labeled precursor, such as deuterated water (D₂O) or a deuterated carbon source, to the biological system (e.g., cell culture, animal model, or human subject).

-

Incorporation: The deuterium atoms are incorporated into acetyl-CoA, the building block for fatty acid synthesis, and subsequently into newly synthesized palmitate and other fatty acids.

-

Lipid Extraction: After a defined labeling period, lipids are extracted from the biological sample.

-

Mass Spectrometry Analysis: The isotopic enrichment in palmitate and other lipids is measured by GC-MS or LC-MS/MS.

-

Flux Calculation: The rate of de novo synthesis is calculated based on the isotopic enrichment of the precursor pool and the product lipids.

Caption: Workflow for measuring de novo lipogenesis using stable isotopes.

Measuring Fatty Acid Turnover and Oxidation

Understanding the dynamics of fatty acid turnover and oxidation is crucial for studying energy metabolism and related disorders. Palmitic acid-d2 can be used as a tracer to determine the rate of appearance (Ra) and disappearance (Rd) of palmitate from the plasma free fatty acid (FFA) pool.[12]

Methodology:

A constant intravenous infusion of Palmitic acid-d2 is administered to achieve a steady-state isotopic enrichment in the plasma.[12][13] Blood samples are collected at baseline and at regular intervals during the infusion. The isotopic enrichment of plasma palmitate is measured by mass spectrometry.

Calculations:

-

Rate of Appearance (Ra) of Palmitate:

-

Ra = Infusion Rate of Tracer / Plasma Palmitate Isotopic Enrichment at Steady State.[12]

-

-

Fatty Acid Oxidation:

Table 2: Quantitative Data from a Representative Fatty Acid Turnover Study

| Parameter | Value | Unit | Reference |

| Tracer Infusion Rate (F) | 0.04 | µmol/kg/min | [12] |

| Plasma Palmitate Enrichment (Ep) | 0.04 | (above background) | [12] |

| Calculated Ra Palmitate | 1 | µmol/kg/min | [12] |

| Cumulative Recovery of d31-palmitate in urine (9h) | 10.6 ± 3 | % | [14] |

Experimental Protocols

General Sample Preparation for Lipid Analysis

Accurate and reproducible sample preparation is critical for reliable lipidomics data.

Materials:

-

Organic solvents (e.g., methanol, chloroform, methyl-tert-butyl ether (MTBE), isooctane) of high purity (LC-MS grade).[15][16]

-

Internal standard solution containing a known concentration of Palmitic acid-d2.

-

Glass tubes and vials to minimize plasticizer contamination.

Protocol for Plasma Lipid Extraction (Folch Method):

-

To a 100 µL plasma sample in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Add a known amount of Palmitic acid-d2 internal standard.

-

Vortex vigorously for 1 minute.

-

Add 400 µL of water to induce phase separation.

-

Vortex again and centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for MS analysis.

GC-MS Analysis of Fatty Acids

GC-MS is a powerful technique for the analysis of fatty acids, offering high chromatographic resolution.[4]

Derivatization to Pentafluorobenzyl (PFB) Esters:

-

To the dried lipid extract, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.[7]

-

Incubate at room temperature for 20 minutes.[7]

-

Dry the sample under vacuum.[7]

-

Reconstitute the derivatized fatty acids in iso-octane for GC-MS injection.[7]

GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Ionization: Negative Chemical Ionization (NCI) is highly sensitive for PFB esters.[7]

-

Analysis Mode: Selected Ion Monitoring (SIM) to monitor the specific m/z values for endogenous palmitate and Palmitic acid-d2.

Caption: Workflow for fatty acid analysis by GC-MS.

LC-MS/MS Analysis of Intact Lipids

LC-MS/MS allows for the analysis of intact lipids, providing information on the incorporation of Palmitic acid-d2 into different lipid classes.

Lipid Extraction (MTBE Method):

-

To a 10 µL plasma aliquot, add 225 µL of cold methanol containing the internal standard mixture (including Palmitic acid-d2).[15]

-

Vortex for 10 seconds.

-

Add 750 µL of cold MTBE and vortex for 10 seconds, then shake for 6 minutes at 4°C.[15]

-

Induce phase separation by adding 188 µL of water and centrifuge at 14,000 rpm for 2 minutes.[15]

-

Collect the upper organic phase.

-

Dry the extract and reconstitute for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column is commonly used for lipid separation.[15][16]

-

Mobile Phases: Typically a gradient of water/acetonitrile/isopropanol with additives like ammonium formate or acetate to improve ionization.[15][16]

-

Ionization: Electrospray Ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

-

MS Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurements and tandem MS (MS/MS) for structural identification and confirmation of label incorporation.

Palmitic Acid Signaling and Metabolic Hub

Palmitic acid is not just a component of complex lipids and an energy source; it is also a signaling molecule that can influence various cellular processes. The integration of Palmitic acid-d2 into lipidomics studies allows for the detailed investigation of these pathways.

Caption: Central role of palmitic acid in cellular lipid metabolism.

Conclusion and Future Perspectives

Palmitic acid-d2 is a powerful and versatile tool in the lipidomics toolbox. Its applications as an internal standard and a metabolic tracer are fundamental to advancing our understanding of lipid dynamics in health and disease. The detailed protocols and conceptual frameworks provided in this guide aim to empower researchers to effectively utilize Palmitic acid-d2 in their studies. Future advancements in mass spectrometry sensitivity and data analysis software will undoubtedly expand the applications of stable isotope labeling, enabling even more precise and comprehensive investigations into the intricate world of the lipidome. This will be particularly impactful in the field of drug development, where understanding the on- and off-target effects of therapeutics on lipid metabolism is of paramount importance.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 13C-metabolic flux analysis of lipid accumulation in the green microalgae Tetradesmus obliquus under nitrogen deficiency stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of deuterium oxide to measure de novo fatty acid synthesis in normal subjects consuming different dietary fatty acid composition1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Impact of Dietary Palmitic Acid on Lipid Metabolism [frontiersin.org]

- 12. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Understanding De Novo Lipogenesis with Isotopic Tracers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for studying de novo lipogenesis (DNL) using stable isotopic tracers. DNL, the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is a critical area of research in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity, as well as in oncology. The use of stable isotopes offers a powerful and safe approach to quantify the rate of DNL in vivo, providing valuable insights for basic research and drug development.

Introduction to De Novo Lipogenesis

De novo lipogenesis is the endogenous process of converting excess carbohydrates into fatty acids, which are then esterified into triglycerides for storage or incorporated into other lipids.[1] This pathway is primarily active in the liver and adipose tissue.[1] While DNL is a minor contributor to the overall lipid homeostasis under normal physiological conditions, its dysregulation is associated with various pathological states.[1][2] Elevated DNL is a hallmark of NAFLD, contributing significantly to the accumulation of fat in the liver.[2][3] Therefore, the accurate measurement of DNL is crucial for understanding disease pathogenesis and for evaluating the efficacy of therapeutic interventions targeting this pathway.

Principles of Isotopic Tracer Methodology

Stable isotope tracers, such as deuterated water (²H₂O) and ¹³C-labeled acetate, are the gold standard for measuring DNL in vivo.[4] These non-radioactive isotopes can be safely administered to subjects, and their incorporation into newly synthesized fatty acids can be quantified using mass spectrometry.[4]

The fundamental principle involves introducing a labeled precursor into the body and measuring its appearance in a downstream product. For DNL, the labeled precursor is typically a small molecule that can enter the fatty acid synthesis pathway, and the product is a newly synthesized fatty acid, most commonly palmitate (C16:0), which is the primary product of the fatty acid synthase enzyme.[5]

Deuterated Water (²H₂O)

Deuterated water is a widely used tracer for quantifying DNL rates in both animal models and humans.[6][7] When administered, ²H₂O equilibrates with the total body water pool, and the deuterium atoms are incorporated into newly synthesized fatty acids through various metabolic reactions.[8] The enrichment of deuterium in the fatty acids of interest, typically isolated from very-low-density lipoprotein (VLDL) triglycerides in the plasma, is then measured.[4][5]

¹³C-Acetate and Mass Isotopomer Distribution Analysis (MIDA)

The use of ¹³C-labeled acetate allows for the application of Mass Isotopomer Distribution Analysis (MIDA).[9] Acetate is a direct precursor for acetyl-CoA, the building block for fatty acid synthesis.[5] By infusing ¹³C-acetate, the enrichment of the hepatic acetyl-CoA pool can be determined by analyzing the distribution of ¹³C isotopomers in the newly synthesized fatty acids.[9] MIDA is a powerful technique that allows for the calculation of the fractional contribution of DNL to the total fatty acid pool.[9]

Signaling Pathways and Experimental Workflows

De Novo Lipogenesis Signaling Pathway

The following diagram illustrates the key steps in the de novo lipogenesis pathway, starting from glucose and leading to the synthesis of palmitate.

Caption: Simplified pathway of de novo lipogenesis from glucose.

Experimental Workflow for Isotopic Tracer Studies

The general workflow for conducting a DNL study with isotopic tracers is depicted below.

Caption: General experimental workflow for a DNL tracer study.

Logical Relationship of Tracer Incorporation

The following diagram illustrates the logical flow of how the isotopic tracer is incorporated into the final product and how this is measured and interpreted.

Caption: Logical flow of tracer incorporation and measurement.

Experimental Protocols

Deuterated Water (²H₂O) Administration Protocol

This protocol is a generalized procedure and may require optimization based on the specific study design.

-

Baseline Sampling: Collect a baseline blood sample before the administration of ²H₂O to determine the background isotopic enrichment in plasma water and VLDL-triglyceride (VLDL-TG) palmitate.[4]

-

Tracer Administration: Administer a single oral dose of deuterium oxide (e.g., 1 gram/kg of body weight).[8] For longer studies, deuterium can be supplemented in drinking water to maintain a stable enrichment of body water.[10]

-

Blood Sampling: Collect blood samples at various time points after tracer administration (e.g., 4, 8, 12, 24 hours) to measure the incorporation of deuterium into VLDL-TG palmitate.[8]

-

Sample Processing:

-

Separate plasma from the blood samples by centrifugation.[4]

-

Isolate VLDL from the plasma using ultracentrifugation.

-

Extract total lipids from the VLDL fraction.

-

Isolate the TG fraction using thin-layer chromatography (TLC).

-

Prepare fatty acid methyl esters (FAMEs) from the TG fraction by transmethylation.[4]

-

-

GC-MS Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) to determine the deuterium enrichment in palmitate.[4] The mass-to-charge ratios of m/z 270 (M+0) and 271 (M+1) are typically monitored for palmitate.[4]

-

Data Analysis: Calculate the fractional DNL rate from the enrichment of deuterium in VLDL-TG palmitate relative to the enrichment of body water.

¹³C-Acetate Infusion Protocol

This protocol is a generalized procedure and may require optimization based on the specific study design.

-

Fasting: Subjects are typically studied after an overnight fast.[8]

-

Tracer Infusion: A continuous intravenous infusion of [1-¹³C]acetate is administered for a specified period (e.g., 10 hours) to achieve a steady-state enrichment of the hepatic acetyl-CoA pool.[8]

-

Dietary Intervention (Optional): To stimulate DNL, a high-carbohydrate or high-fructose liquid diet may be provided during the infusion period.[8]

-

Blood Sampling: Collect blood samples at regular intervals during the infusion to monitor the enrichment of ¹³C in VLDL-TG palmitate.[11]

-

Sample Processing:

-

Follow the same sample processing steps as described in the ²H₂O protocol to isolate and derivatize the fatty acids from VLDL-TG.

-

-

GC-MS Analysis: Analyze the derivatized fatty acids by GC-MS to determine the mass isotopomer distribution of palmitate.

-

Data Analysis: Calculate the fractional DNL rate using Mass Isotopomer Distribution Analysis (MIDA).[8]

Data Presentation

The following tables summarize quantitative data on DNL rates from various studies, highlighting the impact of different physiological and pathological conditions.

Table 1: De Novo Lipogenesis Rates in Healthy Humans under Different Conditions

| Condition | Tracer | DNL Rate (% of VLDL-TG palmitate) | Reference |

| Fasting | ¹³C-Acetate | 0.91 ± 0.27% | [12][13] |

| Fed (High-carbohydrate meal) | ¹³C-Acetate | 1.64 - 1.97% | [12][13] |

| Fasting | ¹³C-Acetate | 4.7 ± 3.3% | [11] |

| Fed (Meal 1) | ¹³C-Acetate | 18.2 ± 7.1% | [11] |

| Fed (Meal 2) | ¹³C-Acetate | 23.1 ± 8.9% | [11] |

| Fasting | ¹³C-Acetate | 5.3 ± 2.8% | [14] |

| Fed (Low-dose fructose) | ¹³C-Acetate | 15 ± 2% | [14] |

| Fed (High-dose fructose) | ¹³C-Acetate | 29 ± 2% | [14] |

| Post-absorptive | ²H₂O | 8 - 10% of plasma TG pool | [1] |

Table 2: De Novo Lipogenesis Rates in Different Pathological States

| Condition | Tracer | DNL Rate (% of VLDL-TG palmitate) | Reference |

| Healthy Controls (Fasting) | Multiple stable isotopes | ~10% | [3] |

| NAFLD Patients (Fasting) | Multiple stable isotopes | ~23% | [3] |

| Healthy Lean (Fasting) | Not specified | <5% | [9] |

| Obese Individuals | Not specified | Upregulated ~5-fold vs. healthy | [9] |

| Type 2 Diabetes | Not specified | Upregulated ~5-fold vs. healthy | [9] |

| Insulin-resistant elderly | ²H₂O | 2-fold higher than young controls | [2] |

Conclusion

The use of stable isotopic tracers provides a robust and reliable method for quantifying de novo lipogenesis in vivo. This technical guide has outlined the core principles, experimental protocols, and data interpretation for both the deuterated water and ¹³C-acetate methodologies. The ability to accurately measure DNL is invaluable for researchers, scientists, and drug development professionals working to understand and target metabolic diseases. The provided data and visualizations serve as a foundational resource for designing and interpreting DNL studies. As research in this field continues to evolve, these techniques will remain central to advancing our knowledge of metabolic regulation and developing novel therapeutic strategies.

References

- 1. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotopic Tracers for the Measurement of Metabolic Flux Rates | Oncohema Key [oncohemakey.com]

- 3. Stable isotope-based flux studies in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. De novo lipogenesis in non-alcoholic fatty liver disease: Quantification with stable isotope tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. metsol.com [metsol.com]

- 9. Clinical assessment of hepatic de novo lipogenesis in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metsol.com [metsol.com]

- 11. Temporal pattern of de novo lipogenesis in the postprandial state in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocols for Palmitic Acid-d2-4 in LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid (C16:0) is the most common saturated fatty acid in animals and plants and plays a crucial role in various biological processes, from energy storage to cellular signaling. Dysregulation of palmitic acid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular diseases, and cancer. Accurate quantification of palmitic acid in biological matrices is therefore essential for understanding its physiological and pathological roles.

Liquid chromatography-mass spectrometry (LC-MS) has become a important tool for the analysis of fatty acids due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards, such as Palmitic acid-d2-4, is the gold standard for accurate quantification as it compensates for variations in sample preparation, matrix effects, and instrument response. This document provides detailed application notes and protocols for the use of this compound in LC-MS analysis.

Quantitative Data Overview

The use of a deuterated internal standard like this compound in an LC-MS/MS method allows for the development of robust and reliable quantitative assays. Below is a summary of typical performance characteristics for the quantification of fatty acids using such methods.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.01 - 10 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85% - 115% |

| Matrix Effect | Monitored and compensated for by the internal standard |

Experimental Protocols

This section provides detailed protocols for the quantification of palmitic acid in biological samples using this compound as an internal standard. Three common sample preparation techniques are described: protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method will depend on the sample matrix and the desired level of sample cleanup.

Protocol 1: Protein Precipitation (for Plasma/Serum)

This is a rapid method suitable for high-throughput analysis.

Materials:

-

Plasma or serum samples

-

This compound internal standard solution (in methanol or acetonitrile)

-

Acetonitrile (ACN), ice-cold

-

Formic acid

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma/serum samples on ice.

-

In a centrifuge tube, add 50 µL of the plasma/serum sample.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (for Cells/Tissues)

This method provides a cleaner extract compared to protein precipitation.

Materials:

-

Cell pellets or homogenized tissue

-

This compound internal standard solution

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol (MeOH)

-

Water, LC-MS grade

-

Vortex mixer

-

Centrifuge

Procedure:

-

Resuspend cell pellets or homogenized tissue in a known volume of PBS.

-

Add a known amount of this compound internal standard to each sample.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample, for a final solvent to sample ratio of at least 20:1 (e.g., for 100 µL sample, add 2 mL of chloroform:methanol).

-

Vortex vigorously for 5 minutes.

-

Add 0.25 volumes of water (relative to the chloroform:methanol volume) and vortex for another 2 minutes to induce phase separation.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 90:10 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (for Plasma/Serum - High Purity)

SPE provides the cleanest extracts and can be automated for high-throughput applications.

Materials:

-

Plasma or serum samples

-

This compound internal standard solution

-

Mixed-mode or reversed-phase SPE cartridges (e.g., C18)

-

Methanol (for conditioning)

-

Water (for equilibration)

-

Hexane (for washing)

-

Ethyl acetate or other suitable elution solvent

-

SPE manifold

Procedure:

-

Add a known amount of this compound internal standard to the plasma/serum sample.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of a weak solvent like water or a low percentage of organic solvent in water to remove polar interferences. A wash with a non-polar solvent like hexane can be used to remove neutral lipids.

-

Elute the fatty acids with 1 mL of a suitable solvent such as ethyl acetate or a high percentage of methanol or acetonitrile.

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of underivatized palmitic acid. Optimization may be required depending on the specific instrument and column used.

Liquid Chromatography:

-

Column: C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: linear gradient to 100% B

-

8-12 min: hold at 100% B

-

12.1-15 min: return to 30% B and equilibrate

-

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 - 50 °C

-

Injection Volume: 5 - 10 µL

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Palmitic Acid: m/z 255.2 → m/z 255.2 (pseudo-MRM or monitoring the precursor ion due to poor fragmentation) or m/z 255.2 → m/z 211.2 (corresponding to a loss of CO₂)

-

This compound: m/z 259.2 → m/z 259.2 (pseudo-MRM) or m/z 259.2 → m/z 215.2 (corresponding to a loss of CO₂)

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV for the loss of CO₂.

-

Other Parameters: Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of palmitic acid using a deuterated internal standard.

Palmitic Acid-Induced Signaling Pathways

Palmitic acid is not only a metabolite but also a signaling molecule that can activate pro-inflammatory pathways, often through Toll-like receptor 4 (TLR4).

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of palmitic acid in various biological matrices by LC-MS/MS. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories. The choice of sample preparation technique should be tailored to the specific requirements of the study, balancing the need for sample purity with throughput considerations. Proper method validation is crucial to ensure the accuracy and precision of the results.

Application Notes and Protocols for Fatty Acid Extraction Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction